molecular formula C16H23N3O2 B4403783 N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide

Cat. No. B4403783
M. Wt: 289.37 g/mol
InChI Key: CFRCVFJUISGXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide, also known as ABT-288, is a novel drug compound that has been developed for the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia. It belongs to the class of selective histamine H3 receptor antagonists, which have been shown to improve cognitive function and memory in preclinical studies.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide acts as a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The H3 receptor is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and histamine. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine, dopamine, and histamine in the prefrontal cortex and hippocampus, two brain regions that are critical for cognitive function and memory. It has also been shown to increase the activity of neurons in these regions, suggesting that it may enhance neural plasticity and synaptic transmission. This compound has a favorable pharmacokinetic profile, with a long half-life and good brain penetration, which makes it a promising drug candidate for the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide has several advantages for use in lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. It can be administered orally or by injection, which allows for easy dosing in animal models. However, this compound has some limitations, including its relatively low solubility and potential toxicity at high doses. These limitations can be overcome by optimizing the formulation and dosing of this compound in lab experiments.

Future Directions

There are several future directions for the research and development of N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide. One direction is to study the effects of this compound in clinical trials for the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia. Another direction is to explore the potential of this compound for the treatment of other neurological disorders, such as Parkinson’s disease and attention deficit hyperactivity disorder. Additionally, further research is needed to understand the long-term safety and efficacy of this compound, as well as its potential for drug-drug interactions.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer’s disease and schizophrenia. It has been shown to improve cognitive function, memory, and attention in these models, suggesting that it may have therapeutic potential for the treatment of cognitive disorders in humans. This compound has also been studied in non-human primates, where it has been shown to improve working memory and attention.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-3-6-16(21)17-14-7-4-5-8-15(14)19-11-9-18(10-12-19)13(2)20/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCVFJUISGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide
Reactant of Route 4
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.